![molecular formula C24H26Cl2O2Si B8541835 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol CAS No. 920509-71-3](/img/structure/B8541835.png)

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol

Übersicht

Beschreibung

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is notable for its stability and resistance to acidic hydrolysis, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

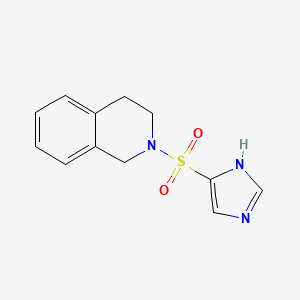

The synthesis of 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol typically involves the protection of hydroxyl groups using TBDPS chloride in the presence of a mild base such as 2,6-lutidine or pyridine. The reaction is often catalyzed by agents like DMAP or imidazole . The process follows the order of reactivity: primary > secondary > tertiary hydroxyl groups, allowing selective protection.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol undergoes various chemical reactions, including:

Oxidation: Using reagents like KMnO4 or OsO4.

Reduction: Employing agents such as NaBH4 or LiAlH4.

Substitution: Involving nucleophiles like RLi or RMgX.

Common Reagents and Conditions

Common reagents include:

Oxidizing agents: KMnO4, OsO4.

Reducing agents: NaBH4, LiAlH4.

Nucleophiles: RLi, RMgX.

Electrophiles: RCOCl, RCHO.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is used in various scientific research applications:

Chemistry: As a protecting group for alcohols, it is prized for its stability and selectivity.

Biology: It may be used in the synthesis of biologically active molecules.

Industry: Used in the production of complex organic molecules and materials.

Wirkmechanismus

The mechanism of action for 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol primarily involves its role as a protecting group. The TBDPS group increases the compound’s resistance to acidic hydrolysis and nucleophilic attack, allowing selective reactions to occur on other parts of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less stable than TBDPS in acidic conditions.

Triisopropylsilyl (TIPS): More stable than TBDPS in the presence of fluoride ions.

Uniqueness

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .

Eigenschaften

CAS-Nummer |

920509-71-3 |

|---|---|

Molekularformel |

C24H26Cl2O2Si |

Molekulargewicht |

445.4 g/mol |

IUPAC-Name |

4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-2,6-dichlorophenol |

InChI |

InChI=1S/C24H26Cl2O2Si/c1-24(2,3)29(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-15-14-18-16-21(25)23(27)22(26)17-18/h4-13,16-17,27H,14-15H2,1-3H3 |

InChI-Schlüssel |

RMBHVVHRRCKGLX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC(=C(C(=C3)Cl)O)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Nitrophenyl)sulfonyl]aminophenol](/img/structure/B8541842.png)

![3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541867.png)